

A Comprehensive Technical Review of 1-Nitro-2-naphthoic Acid and its Derivatives

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Compound of Interest

Compound Name: 1-Nitro-2-naphthoic acid

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Introduction

1-Nitro-2-naphthoic acid and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, on the naphthalene scaffold dramatically influences the molecule's electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known biological activities of **1-Nitro-2-naphthoic acid** and its key derivatives, with a focus on their potential applications in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical pathways and workflows.

Chemical Properties and Spectroscopic Data

1-Nitro-2-naphthoic acid (also known as 1-nitronaphthalene-2-carboxylic acid) is a solid with the molecular formula $C_{11}H_7NO_4$ and a molecular weight of 217.18 g/mol [\[1\]](#)[\[2\]](#) Its structure consists of a naphthalene ring system substituted with a nitro group at the 1-position and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties of **1-Nitro-2-naphthoic Acid**[\[1\]](#)[\[2\]](#)

Property	Value
Molecular Formula	C ₁₁ H ₇ NO ₄
Molecular Weight	217.18 g/mol
CAS Number	103987-83-3
Appearance	Solid
XLogP3	2.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	1
Exact Mass	217.0375077 g/mol
Topological Polar Surface Area	83.1 Å ²

Spectroscopic Data:

While comprehensive, assigned spectroscopic data for **1-Nitro-2-naphthoic acid** is not readily available in the public domain, data for related compounds can provide valuable reference points.

Table 2: Reference Spectroscopic Data for Related Naphthoic Acids^[3]

Compound	¹ H NMR (Solvent)	¹³ C NMR (Solvent)
1-Naphthoic acid	(400 MHz, DMSO) δ 13.17 (s, 1H), 8.87 (d, J = 8.6 Hz, 1H), 8.16 (m, 2H), 8.08 – 7.94 (m, 1H), 7.74 – 7.46 (m, 3H)	(101 MHz, DMSO) δ 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4
2-Naphthoic acid	(400 MHz, DMSO) δ 13.11 (s, 1H), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H)	(101 MHz, DMSO) δ 167.9, 135.8, 134.5, 132.0, 130.3, 129.3, 128.4, 128.0, 127.8, 126.9, 125.4

The infrared spectrum of aromatic nitro compounds typically displays characteristic N-O stretching bands. The asymmetrical stretch appears in the range of 1550-1475 cm^{-1} , while the symmetrical stretch is found between 1360-1290 cm^{-1} .^[4] A vapor phase IR spectrum of **1-Nitro-2-naphthoic acid** is available on PubChem.^[2] Mass spectrometry data (GC-MS) is also accessible through the PubChem database.^[2]

Synthesis of 1-Nitro-2-naphthoic Acid and its Derivatives

The synthesis of **1-Nitro-2-naphthoic acid** can be approached through the nitration of a suitable naphthalene precursor. A documented, though not fully detailed, method involves the preparation from 2-nitro-1-methylnaphthalene, suggesting an oxidation of the methyl group to a carboxylic acid.^[5] A more general and accessible approach involves the direct nitration of 2-naphthoic acid.

Experimental Protocol: Nitration of 2-Naphthoic Acid (General Procedure)

This protocol is a generalized procedure for the nitration of an aromatic carboxylic acid and would require optimization for 2-naphthoic acid.

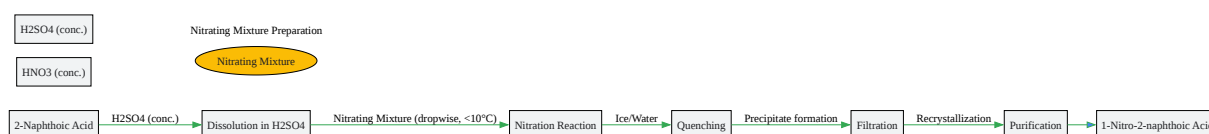
Materials:

- 2-Naphthoic acid
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- Ice
- Distilled water
- Sodium carbonate solution (for neutralization)
- Suitable solvent for extraction (e.g., ethyl acetate)

- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- Slowly add 2-naphthoic acid to the cold sulfuric acid with continuous stirring until it is completely dissolved.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the solution of 2-naphthoic acid in sulfuric acid, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified time to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Carefully pour the reaction mixture onto crushed ice with stirring.
- The precipitated solid, **1-Nitro-2-naphthoic acid**, is collected by vacuum filtration and washed with cold water.
- The crude product can be purified by recrystallization from a suitable solvent.



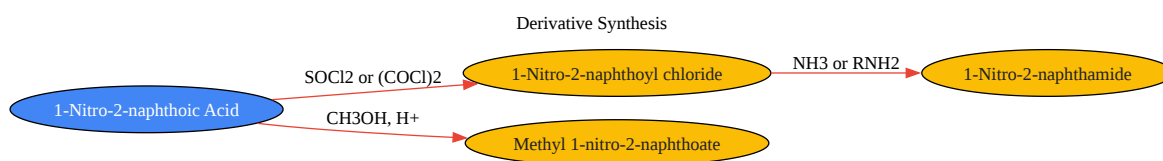
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Caption: General workflow for the synthesis of **1-Nitro-2-naphthoic acid**.

Synthesis of Derivatives

Esters: Methyl 1-nitro-2-naphthoate can be synthesized from **1-Nitro-2-naphthoic acid** via Fischer esterification.

Amides: 1-Nitro-2-naphthamide can be prepared by first converting the carboxylic acid to its more reactive acid chloride, 1-nitro-2-naphthoyl chloride, followed by reaction with ammonia or a primary/secondary amine.



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Caption: Synthesis pathways for ester and amide derivatives.

Biological Activities and Potential Applications

While specific biological data for **1-Nitro-2-naphthoic acid** is limited, the broader classes of nitroaromatic and naphthoic acid compounds have demonstrated significant pharmacological potential, particularly as anticancer and antimicrobial agents.

Anticancer Activity

The cytotoxic effects of nitronaphthalene derivatives have been noted, with 1-nitronaphthalene showing toxicity in animal studies.[6] The mechanism of action for many naphthoquinone derivatives, which share the naphthalene core, involves the generation of reactive oxygen

species (ROS) through redox cycling, leading to oxidative stress and apoptosis in cancer cells. [7] Another proposed mechanism is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

A study on aminobenzyl naphthols, derived from 2-naphthol, showed that these compounds can induce apoptosis in cancer cell lines and may act by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2]

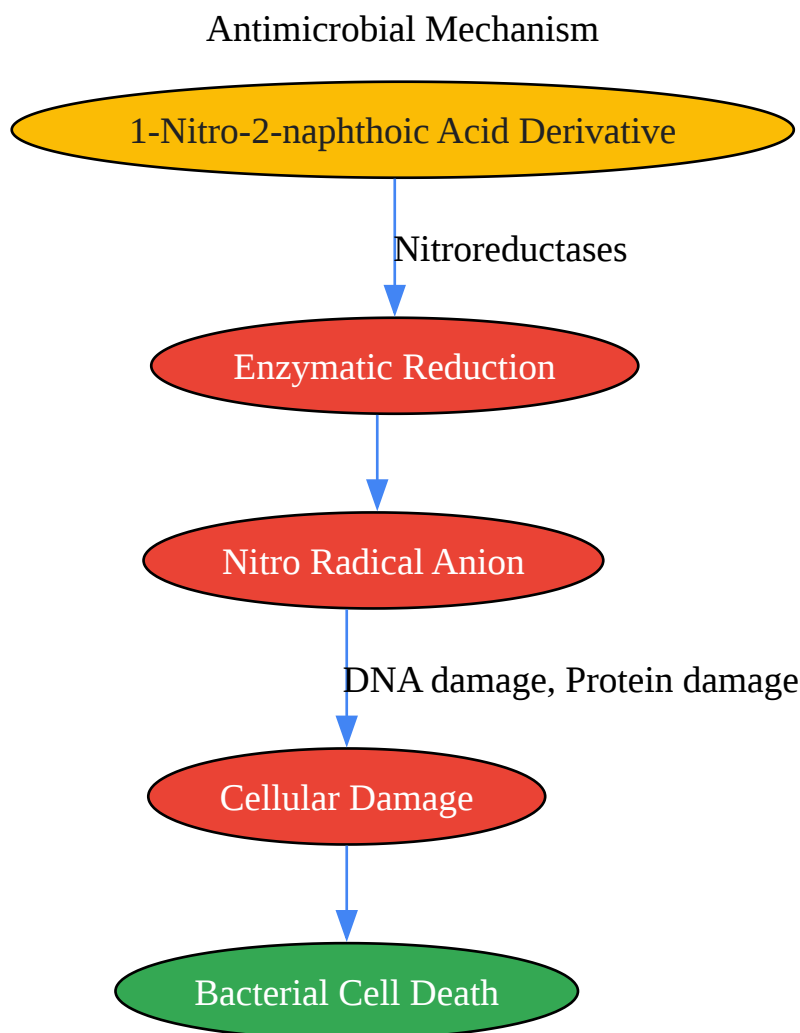
Table 3: Cytotoxicity of Related Naphthol and Nitrophenol Derivatives

Compound	Cell Line	IC50	Reference
1-Naphthol	Human Lymphocytes	Significant DNA fragmentation at 50 and 100 μ M	[8]
2-Naphthol	Human Lymphocytes	Significant DNA fragmentation at all tested concentrations	[8]
4-Nitrophenol	BEAS-2B (human lung epithelial)	Most cytotoxic of nitrophenols tested	[9]
2-Nitrophenol	BEAS-2B (human lung epithelial)	Least cytotoxic of nitrophenols tested	[9]

Antimicrobial Activity

Nitroaromatic compounds are a well-established class of antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radical species that damage DNA and other vital macromolecules.[10]

Studies on naphthoic acid derivatives have shown their potential as antibacterial agents. For instance, lanthanum complexes of various naphthoic acids exhibited significant antibacterial activity against *E. coli* and *S. aureus*. [10] Furthermore, certain 1-aminoalkyl-2-naphthol derivatives have demonstrated potent activity against multidrug-resistant bacterial strains.[11]



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Caption: Proposed antimicrobial mechanism of action for nitroaromatic compounds.

Signaling Pathways

The precise signaling pathways modulated by **1-Nitro-2-naphthoic acid** have not been elucidated. However, based on the activities of related compounds, several pathways can be implicated. The generation of ROS by naphthoquinone-like compounds can activate stress-response pathways, such as the p38 MAPK and JNK pathways, which can lead to apoptosis.

Furthermore, the aryl hydrocarbon receptor (AhR) signaling pathway is known to be modulated by various naphthalene derivatives.[12] Activation of AhR can lead to the induction of

cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics.

Conclusion

1-Nitro-2-naphthoic acid and its derivatives are a promising, yet underexplored, class of compounds. Their synthesis, while requiring careful control of nitration conditions, is achievable through established organic chemistry methods. The presence of both a nitro and a carboxylic acid group on the naphthalene scaffold provides a rich platform for derivatization and modulation of biological activity. While direct biological data is scarce, the known anticancer and antimicrobial activities of related nitroaromatic and naphthoic acid compounds strongly suggest the potential of this class of molecules in drug discovery. Further research is warranted to synthesize and screen a library of **1-Nitro-2-naphthoic acid** derivatives to fully elucidate their therapeutic potential and mechanisms of action. This will involve detailed spectroscopic characterization, robust biological testing, and in-depth studies of their effects on cellular signaling pathways.

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